Croton factor F1

Description

Contextualization within Croton tiglium Phytochemistry

The genus Croton, belonging to the Euphorbiaceae family, is a vast group of plants known for its complex and diverse phytochemistry. nih.gov One of the most studied species, Croton tiglium, is renowned as a rich source of approximately 150 distinct compounds, including alkaloids, fatty acids, and a wide array of terpenoids. nih.govbohrium.com Diterpenoids are considered characteristic chemical markers of the Croton genus, with the most significant and extensively researched subgroup being the tigliane-type phorbol (B1677699) esters. nih.govnih.gov

These phorbol esters, first identified as the active principles in croton oil from C. tiglium seeds, are responsible for the oil's potent biological effects. wikipedia.org While Croton tiglium is the most famous source of phorbol esters like the widely studied Phorbol 12-myristate 13-acetate (PMA), other species within the genus produce their own unique sets of these compounds. plos.org Notably, the specific compound known as Croton factor F1 is not isolated from C. tiglium, but rather from a related species, Croton flavens. nih.gov This highlights the chemical diversity within the genus, where different species synthesize distinct analogues of the core phorbol structure.

Table 1: Major Chemical Classes in Croton tiglium

| Chemical Class | Examples | Reference(s) |

| Diterpenoids | Phorbol esters (e.g., PMA), Tigliane (B1223011) analogues | nih.gov, nih.gov |

| Alkaloids | Various structures | bohrium.com |

| Fatty Acids | Oleic acid, Linoleic acid, Myristic acid | bohrium.com |

| Plant Proteins | Crotin-globulin, Crotin-albumin | bohrium.com |

Historical Perspective of its Discovery and Initial Biological Characterization

The scientific journey toward understanding this compound began with foundational research into croton oil, derived from C. tiglium. In the 1940s and 1950s, pioneering studies established croton oil as a classic tumor promoter. wikipedia.orgaacrjournals.orgnih.gov This research led to the development of the "two-stage model of carcinogenesis," where a substance can promote tumor growth after initial exposure to a carcinogen (an initiator). aacrjournals.org The tumor-promoting and irritant properties of the oil were eventually traced to its phorbol ester content. wikipedia.orgresearchgate.net

The specific discovery of this compound occurred later, as researchers began investigating other Croton species. In a 1978 study by Weber and Hecker, a group of three highly irritant and tumor-promoting compounds, designated Croton factors F1, F2, and F3, were isolated from the roots of Croton flavens. nih.gov This research was prompted by the high incidence of esophageal cancer on the Caribbean island of Curaçao, where infusions of C. flavens were commonly consumed as a folk medicine. nih.govresearchgate.netnih.gov The initial biological characterization of this compound in mouse skin models confirmed it as a potent irritant and a powerful tumor promoter, solidifying its role as a significant cocarcinogen. nih.govnih.gov

Classification within Phorbol Ester Analogues and Related Diterpenoids

This compound is classified chemically as a polyfunctional diterpene ester. nih.govnih.gov Diterpenes are a class of organic compounds composed of four isoprene (B109036) units. This compound belongs to a specific structural subgroup known as tigliane diterpenoids. nih.gov The defining feature of the tigliane class is its rigid, tetracyclic (four-ring) carbon skeleton, which consists of a fused 5/7/6/3-ring system. nih.gov

This core structure is known as phorbol. The various compounds within this family are esters of phorbol or its analogues, meaning they have different acyl (acid) groups attached at specific hydroxyl (-OH) positions on the tigliane skeleton. nih.gov this compound is specifically characterized as a novel ester of 16-hydroxyphorbol . nih.gov This distinguishes it from compounds derived directly from the parent phorbol, which lack the hydroxyl group at the C-16 position. Its specific ester groups contribute to its unique biological activity profile. nih.govnih.govxtbg.ac.cn

Table 2: Chemical Classification of this compound

| Level | Classification | Defining Characteristic | Reference(s) |

| Broad Class | Terpenoid | Derived from isoprene units | nih.gov |

| Sub-Class | Diterpenoid | Composed of 20 carbon atoms (four isoprene units) | nih.gov |

| Skeleton Type | Tigliane | Tetracyclic 5/7/6/3 fused ring system | nih.gov |

| Compound Family | Phorbol Ester Analogue | Ester of a phorbol-like diterpene alcohol | nih.gov |

| Specific Precursor | 16-hydroxyphorbol | A phorbol analogue with a hydroxyl group at C-16 | nih.gov |

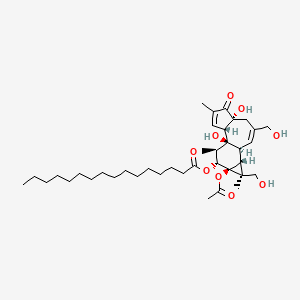

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31(42)46-34-26(3)37(45)29(32-35(5,24-40)38(32,34)47-27(4)41)21-28(23-39)22-36(44)30(37)20-25(2)33(36)43/h20-21,26,29-30,32,34,39-40,44-45H,6-19,22-24H2,1-5H3/t26-,29+,30-,32-,34-,35-,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHBGVHTKOPQDM-SGPTVBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)CO)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098259 | |

| Record name | Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53202-98-5 | |

| Record name | Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53202-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC338250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Hydroxyphorbol 12-palmitate 13-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Cellular Responses of Croton Factor F1

Modulation of Cellular Proliferation and Growth Pathways

Croton Factor F1 has demonstrated significant antiproliferative effects against certain cancer cell lines, suggesting a role in modulating cellular growth and proliferation.

Studies evaluating fractions derived from Croton sphaerogynus have shown that F1 exhibits antiproliferative activity against the NCI-H460 (non-small cell lung) cancer cell line, with a reported GI50 value of 1.2 μg/mL scite.ainih.govresearchgate.net. This antiproliferative effect implies an interference with cellular proliferation mechanisms, potentially by influencing cell cycle progression. While direct mechanistic studies on F1's impact on specific cell cycle phases are limited in the provided literature, other compounds isolated from Croton species have been shown to induce cell cycle arrest. For instance, a cyclic peptide from Croton urucurana latex, crourorb A1, was found to induce G2/M cell cycle arrest in human hepatocarcinoma cells researchgate.net. Such effects are often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, which are critical for cell cycle progression jagiroadcollegelive.co.inlumenlearning.com.

While direct evidence specifically linking this compound to the induction of programmed cell death (apoptosis) is not extensively detailed in the available search results, related compounds and extracts from Croton species have demonstrated apoptotic effects. For example, Croton gratissimus leaf extracts have been shown to induce caspase 3/7 activation, a key marker of apoptosis, in cancer cell lines nih.gov. Furthermore, Croton tiglium extracts have been reported to induce apoptosis via modulation of the Bax/Bcl-2 pathways herbal-organic.com. The antiproliferative activity observed for F1 could, in some cases, be a consequence of triggering apoptotic pathways, leading to the elimination of cancer cells.

Antiproliferative Activity of this compound

| Cell Line | GI50 (μg/mL) | Reference(s) |

| NCI-H460 | 1.2 | scite.ainih.govresearchgate.net |

Activation of Protein Kinase C (PKC) Isoforms

The Croton genus, particularly Croton tiglium, is a historical source of potent phorbol (B1677699) esters, such as phorbol 12-myristate 13-acetate (PMA), which are well-established activators of Protein Kinase C (PKC) nih.govnih.govucsd.edu. While this compound itself is not directly identified as a phorbol ester, its biological activities may be indirectly linked to PKC signaling pathways, given the prevalence of such compounds in the genus.

PKC activation is critically dependent on the interaction of specific regulatory domains with second messengers. The C1 domain is a conserved motif present in PKC isoforms that serves as the primary binding site for diacylglycerol (DAG) and phorbol esters nih.govucsd.edunih.govmdpi.comsigmaaldrich.combiorxiv.org. These molecules bind within the C1 domain's ligand-binding cleft, facilitating the recruitment of PKC to cellular membranes, a crucial step for its activation ucsd.edubiorxiv.orgbiorxiv.orgnih.gov. Phorbol esters, derived from Croton tiglium, mimic DAG and bind to the C1 domain, leading to sustained PKC activation ucsd.edumdpi.com. It is important to note that the term "F1" has also appeared in research concerning the phosphorylation of the protein GAP-43, which is mediated by PKC; however, this "F1" refers to the protein GAP-43 itself, not this compound nih.gov.

The PKC family comprises multiple isoforms, broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies, distinguished by their cofactor requirements for activation sigmaaldrich.complos.orgnih.govmdpi.com. Conventional PKCs (α, βI, βII, γ) require both calcium (Ca2+) and DAG for activation, while novel PKCs (δ, ε, η, θ) are activated by DAG alone. Atypical PKCs (ζ, ι/λ) are independent of both Ca2+ and DAG sigmaaldrich.com. Activation typically involves translocation from the cytosol to the plasma membrane, mediated by interactions with specific membrane lipids and scaffolding proteins mdpi.comsigmaaldrich.complos.orgmdpi.com. Sustained activation of certain PKC isoforms, such as cPKCs, has been linked to the formation of perinuclear endosomes plos.org. Coordinated activation of both cPKC and nPKC isoforms is necessary for certain signaling events, such as PMA-induced mTORC1 activation plos.org.

Influence on Signal Transduction Cascades Beyond PKC

While Protein Kinase C (PKC) is a known signaling pathway, research has also explored other signal transduction cascades influenced by compounds related to Croton species.

Although direct evidence linking this compound to the MAPK/ERK pathway was not found, other compounds derived from Croton plants have demonstrated interactions with this critical signaling cascade. For instance, Gomisin N, isolated from Croton roxburghii, has been shown to influence the MAPK/ERK pathway in the context of melanogenesis inhibition uni-freiburg.de. The MAPK/ERK pathway is a fundamental signaling cascade involved in a wide array of cellular processes, including proliferation, differentiation, and survival cellsignal.comnumberanalytics.com.

The specific involvement of this compound in cyclic nucleotide signaling pathways, such as those mediated by cyclic AMP (cAMP) and cyclic GMP (cGMP), is not detailed in the available search results. Cyclic nucleotides are well-established second messengers that play crucial roles in various physiological processes, often in conjunction with other signaling molecules like calcium ions mdpi.complos.orgnih.govslideshare.net.

Information regarding the direct modulation of ion channel activity, including voltage-dependent calcium channels, by this compound is not present in the provided search results. Voltage-gated calcium channels are vital for cellular electrical signaling, mediating calcium influx in response to membrane potential changes, and are involved in numerous physiological events nih.govguidetopharmacology.org. Cyclic nucleotide signaling has been shown to modulate the activity of certain calcium channels, such as L-type calcium channels nih.gov.

Cellular Differentiation Processes

Evidence suggests that compounds derived from Croton plants can influence cellular differentiation processes. Chromatographic fractions obtained from Croton cajucara, specifically fractions F26-30, F39-42, F50-51, and F60-66, have been reported to inhibit cell proliferation and induce differentiation in human leukemia cell lines, such as HL-60 cells researchgate.net. These fractions induced observable morphologic changes and increased nitroblue tetrazolium reduction, indicators of cellular differentiation. Furthermore, the leaf crude extract of Croton caudatus Geiseler has also been documented to promote monocyte/macrophage-like morphology in HL-60 cells and increase the expression of the differentiation marker CD11b, marking the first report of Croton caudatus inducing cell differentiation biorxiv.org.

Summary of Reported Effects of Croton-Derived Compounds on Cellular Processes

| Effect | Croton Source/Fraction | Target Cell Line | Key Observations | Citation |

| Cell Differentiation | Chromatographic fractions (F26-30, F39-42, F50-51, F60-66) | HL-60 | Inhibited cell proliferation; Induced morphologic changes and nitroblue tetrazolium reduction, indicative of differentiation. | researchgate.net |

| Cell Differentiation | Leaf crude extract (Croton caudatus) | HL-60 | Promoted monocyte/macrophage-like morphology; Increased expression of differentiation marker CD11b. | biorxiv.org |

| MAPK/ERK Pathway | Gomisin N (Croton roxburghii) | Melanocytes | Inhibited melanogenesis through regulation of PI3K/Akt and MAPK/ERK signaling pathways. | uni-freiburg.de |

Compound Names Mentioned

this compound

Gomisin N

t-DTCN (trans-dehydrocrotonin)

t-DCTN

cis-CJC B

Myc D/fl

ERK (Extracellular signal-regulated kinase)

MAPK (Mitogen-Activated Protein Kinase)

PI3K (Phosphoinositide 3-kinase)

Akt

cAMP (Cyclic Adenosine Monophosphate)

cGMP (Cyclic Guanosine Monophosphate)

Ca2+ (Calcium ions)

L-type Ca2+ channels (LCCs)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

CREB (cAMP response element-binding protein)

CD11b

Molecular Mechanisms and Protein Interactions Mediated by Croton Factor F1

Protein-Ligand Interaction Studies

The interaction between Croton factor F1 and its receptors has been extensively studied using biochemical and structural methods to understand the basis of its high-potency activation.

Binding affinity studies have confirmed the potent interaction between phorbol (B1677699) esters and the C1 domains of PKC isoforms. Using radiolabeled phorbol esters such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), Scatchard analysis has revealed high-affinity binding to various PKC isotypes. The dissociation constants (Kd) for PDBu binding are in the low nanomolar range, varying slightly between different isoforms.

Competition assays show that this compound (TPA) is a highly potent competitor for this binding site. The IC₅₀ values—the concentration required to inhibit 50% of specific [³H]PDBu binding—also fall within the nanomolar range, underscoring the high affinity of the interaction.

| PKC Isoform | Ligand | Affinity Metric | Measured Value (nM) |

|---|---|---|---|

| PKC-α, β1, β2, γ, δ, ε | [³H]PDBu | Kd | 1.6 - 18 |

| All responsive isotypes | TPA (this compound) | IC₅₀ | 2 - 70 |

Structural studies have provided atomic-level insights into how this compound binds to its receptor. The C1 domain adopts a compact globular fold stabilized by the coordination of two zinc ions, classified as a "treble-clef" zinc finger motif. nih.gov This structure creates a shallow, hydrophobic groove on its surface that serves as the ligand-binding site.

The crystal structure of the PKCδ C1B domain in complex with a phorbol ester (PDB ID: 1PTR) reveals the precise interactions. nih.gov The ligand binds in the groove between two beta-sheets. The binding is stabilized by:

Hydrogen Bonds: Key polar atoms on the phorbol ring form hydrogen bonds with conserved residues in the C1 domain.

Hydrophobic Interactions: The long-chain fatty acid esters at the C12 and C13 positions of this compound project into the hydrophobic core of the cell membrane, effectively anchoring the C1 domain to the membrane and ensuring prolonged activation of the kinase.

This dual-interaction mechanism explains why this compound is a much more potent and persistent activator of PKC than the natural ligand DAG, which has more transient effects.

Post-Translational Modifications Induced by this compound (e.g., Phosphorylation, Crotonylation)

The primary post-translational modification (PTM) induced by this compound is protein phosphorylation. By activating PKC and other kinases, it triggers a widespread cascade of phosphorylation events that alter the function of numerous target proteins.

Phosphorylation: Upon activation, PKC directly phosphorylates a vast number of proteins on serine and threonine residues. This includes autophosphorylation of PKC itself, which is a key step in its maturation and regulation. Downstream targets include transcription factors, cytoskeletal proteins, membrane receptors, and other enzymes. For example, treatment of cells with this compound leads to the robust phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Crotonylation: Crotonylation is a distinct PTM involving the addition of a crotonyl group to lysine (B10760008) residues, a process dependent on the substrate crotonyl-CoA. Despite the name "Croton factor," there is no direct evidence to suggest that TPA induces protein crotonylation. The name is derived from its plant source, not its biochemical function in this context. The principal PTM it induces is phosphorylation.

Elucidation of Downstream Signaling Events and Effector Proteins

The activation of PKC and other receptors by this compound initiates a complex network of downstream signaling pathways. The immediate effect is the phosphorylation of effector proteins that mediate the cellular response.

A key pathway activated by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway . PKC can phosphorylate and activate components at multiple levels of this cascade, leading to the activation of the extracellular signal-regulated kinases (ERK1/2). Once activated, ERK translocates to the nucleus to phosphorylate and regulate transcription factors, ultimately altering gene expression programs related to cell proliferation, differentiation, and survival.

Key effector proteins in these pathways include:

Transcription Factors: PKC and ERK phosphorylate transcription factors such as AP-1 (Activator Protein-1), NF-κB, and CREB, modulating their activity and leading to changes in the expression of target genes.

Cytoskeletal Proteins: Proteins like myristoylated alanine-rich C-kinase substrate (MARCKS) are major PKC substrates. Phosphorylation of these proteins regulates their function, leading to changes in cell morphology, adhesion, and motility.

Receptor Proteins: PKC can phosphorylate various cell surface receptors, often leading to their desensitization or internalization, a form of negative feedback.

Identification of Specific Protein Targets in Disease Models (e.g., Leishmania targets, cancer-related proteins like HIF-1α, HAR)

The potent signaling activity of this compound has been utilized to probe protein functions in various disease models.

Leishmania Targets: In models of Leishmania infection, the primary target of this compound is the host macrophage's PKC. Treatment of macrophages with TPA prior to infection can inhibit the attachment of Leishmania donovani parasites by up to 75%, an effect that is enhanced to nearly 90% with the addition of calcium ionophores. biology-journal.org This suggests that activating host PKC interferes with the parasite's ability to establish infection. biology-journal.org Furthermore, direct treatment of Leishmania mexicana amazonensis parasites with TPA causes significant alterations to their membrane and cytoplasm, indicating that the parasite itself may have phorbol ester-responsive pathways, though specific protein targets within the parasite are not fully characterized. nih.gov

Cancer-Related Proteins (HIF-1α): Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that allows cancer cells to survive in low-oxygen environments. Studies in hepatocellular carcinoma cells show that stimulation with this compound enhances the transcriptional activity of HIF-1α. nih.gov The specific mechanism involves the PKC-δ isoform , which, upon activation, increases the expression and promotes the nuclear translocation of the HIF-1α protein. nih.gov This leads to increased expression of HIF-1α target genes like VEGF, which promotes angiogenesis. Therefore, in this context, PKC-δ is a key protein target mediating the effects of this compound on the HIF-1α pathway. nih.gov

Histone Acetyltransferase-Related (HAR) Proteins: Histone acetyltransferases (HATs) are enzymes that regulate gene expression by acetylating histone proteins. There is a direct regulatory link between PKC signaling and HAT activity. In yeast, the PKC homolog Pkc1 has been shown to directly phosphorylate the histone acetyltransferase Rtt109 . nih.gov This phosphorylation event enhances the ability of Rtt109 to acetylate histone H3 on lysine 56 (H3K56ac), a mark crucial for chromatin assembly and genome stability. nih.govnih.gov This demonstrates that a key protein target of the PKC pathway, activated by agents like this compound, includes histone-modifying enzymes themselves. nih.gov

| Disease Model | Primary Protein Target | Cellular Context | Observed Effect |

|---|---|---|---|

| Leishmania Infection | Protein Kinase C (PKC) | Host Macrophage | Inhibition of parasite attachment to host cell. biology-journal.org |

| Cancer (Hypoxia) | PKC-δ | Hepatocellular Carcinoma Cells | Increased nuclear translocation and transcriptional activity of HIF-1α. nih.gov |

| Chromatin Regulation | Rtt109 (Histone Acetyltransferase) | S. cerevisiae (Yeast) | Phosphorylation and activation of HAT activity, leading to increased H3K56 acetylation. nih.gov |

Biosynthetic Pathways and Metabolic Engineering Approaches

Investigating Diterpene Biosynthesis in Croton Species

Diterpenoids found in the genus Croton, including the tigliane (B1223011) skeleton of Croton factor F1, are a diverse group of secondary metabolites. nih.govstanford.edu Research into their biosynthesis reveals a common origin from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net The formation of the characteristic 5/7/6/3 fused ring system of tigliane diterpenoids is a complex process involving multiple cyclization and rearrangement steps. researchgate.netresearchgate.net

The biosynthesis is thought to proceed through the cyclization of GGPP to form casbene (B1241624), which then undergoes further ring-closing reactions to generate the lathyrane skeleton, a precursor to the tigliane core. researchgate.netresearchgate.net The specific enzymes and intermediate compounds involved in the biosynthesis of tigliane diterpenoids within Croton species are a subject of ongoing research. nih.gov Phytochemical studies have identified a wide array of diterpenoid skeletons in various Croton species, such as clerodane, kaurane, and labdane (B1241275) types, in addition to tiglianes, suggesting a rich diversity of terpene synthase and modifying enzymes within this genus. stanford.edunih.gov

Elucidation of Key Enzymatic Steps in Phorbol (B1677699) Ester Formation (e.g., Mevalonate (B85504) Pathway)

The formation of phorbol esters like this compound begins with the universal precursor for isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP). In the cytosol of plant cells, these C5 units are synthesized via the mevalonate (MVA) pathway. researchgate.net The MVA pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation event convert mevalonate into IPP.

Subsequent head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, lead to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and finally, geranylgeranyl pyrophosphate (GGPP; C20). GGPP is the direct precursor for all diterpenoids. researchgate.net A key branching point in the biosynthesis of tigliane diterpenoids is the cyclization of GGPP to form casbene, a reaction catalyzed by casbene synthase. researchgate.netbrandeis.edu

Following the formation of the initial diterpene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the tigliane core. nih.gov These enzymes are responsible for introducing hydroxyl groups at various positions, which are crucial for the biological activity of the final molecule. While the exact sequence of these hydroxylations and the specific CYP450s involved in phorbol ester biosynthesis are not fully elucidated, research in related species provides significant clues. nih.gov Finally, the hydroxyl groups of the phorbol core, particularly at the C-12 and C-13 positions, are esterified with various fatty acids. The enzymes responsible for these esterification steps are likely acyltransferases.

Table 1: Key Enzymes in the Early Stages of Phorbol Ester Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Role in Pathway |

| Thiolase | Acetoacetyl-CoA thiolase | Acetyl-CoA | Acetoacetyl-CoA | First step of the Mevalonate pathway |

| Synthase | HMG-CoA synthase | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA | Second step of the Mevalonate pathway |

| Reductase | HMG-CoA reductase | HMG-CoA | Mevalonate | Rate-limiting step of the Mevalonate pathway |

| Kinase | Mevalonate kinase | Mevalonate | Mevalonate-5-phosphate | Phosphorylation of mevalonate |

| Kinase | Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | Second phosphorylation of mevalonate |

| Decarboxylase | Diphosphomevalonate decarboxylase | Mevalonate-5-diphosphate | Isopentenyl pyrophosphate (IPP) | Formation of the C5 isoprene (B109036) unit |

| Isomerase | IPP isomerase | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isomerization of IPP to DMAPP |

| Synthase | Geranylgeranyl diphosphate synthase | Farnesyl diphosphate, IPP | Geranylgeranyl diphosphate (GGPP) | Formation of the C20 diterpene precursor |

| Synthase | Casbene synthase | Geranylgeranyl diphosphate (GGPP) | Casbene | Formation of the initial diterpene scaffold |

| Monooxygenase | Cytochrome P450s (e.g., CYP726A) | Tigliane scaffold | Hydroxylated tigliane intermediates | Oxidative modifications of the diterpene core nih.gov |

| Acyltransferase | (Hypothetical) | Phorbol, Acyl-CoA | Phorbol ester (e.g., this compound) | Esterification of the phorbol core |

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the process of expressing a gene or a set of genes in a host organism that does not naturally produce the target compound, is a cornerstone of metabolic engineering and pathway elucidation. nih.govfrontiersin.orgmdpi.com Yeast, particularly Saccharomyces cerevisiae, is a widely used host for expressing plant biosynthetic pathways due to its well-characterized genetics, ease of cultivation, and its nature as a eukaryote, which facilitates the proper folding and post-translational modification of plant enzymes like cytochrome P450s. nih.gov

While the complete heterologous production of this compound has not yet been reported, significant progress has been made in producing related diterpenoids. For instance, researchers have successfully engineered S. cerevisiae to produce high titers of lathyrane diterpenoids, which are structurally related to tiglianes. nih.gov This was achieved by expressing genes for casbene synthase and several cytochrome P450s from Euphorbia lathyris and Jatropha curcas. nih.gov This work demonstrates the feasibility of using yeast as a production platform for complex diterpenoids and serves as a proof-of-concept for the future production of phorbol esters.

The elucidation of the complete biosynthetic pathway of this compound will enable the reconstruction of the entire pathway in a heterologous host. This would involve co-expressing the genes for all the necessary enzymes, from the upstream MVA pathway to the final tailoring enzymes like CYP450s and acyltransferases. Such an approach would not only provide a sustainable source of this valuable compound but also allow for the production of novel analogs through combinatorial biosynthesis.

Table 2: Comparison of Potential Heterologous Expression Systems

| Host Organism | Advantages | Disadvantages | Relevance to Phorbol Ester Production |

| Escherichia coli (Bacterium) | Rapid growth, well-established genetic tools, low-cost cultivation. | Lacks post-translational modifications for some eukaryotic enzymes; membrane-bound enzymes like P450s can be difficult to express functionally. | Potentially suitable for expressing soluble enzymes of the pathway, but challenging for the crucial cytochrome P450 steps. |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic system with post-translational modifications, well-characterized, GRAS (Generally Recognized As Safe) status. nih.gov | Can have lower product titers compared to native producers; metabolic burden from complex pathways can inhibit growth. frontiersin.org | Proven to be effective for producing related diterpenoids, making it a strong candidate for expressing the full pathway. nih.gov |

| Plant cell cultures | Contains the native cellular environment for enzyme function, including necessary co-factors and compartments. | Slow growth, genetic instability, can be difficult to scale up, may have low product yields. | Could be used to increase production from Croton cells but is less of a "heterologous" system for pathway elucidation. |

| Insect cells | High levels of protein expression, robust post-translational modification systems. | More expensive and complex to cultivate than microbial systems. | A potential alternative for expressing difficult-to-express enzymes, but less commonly used for metabolic pathway engineering. |

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Studies

Total Synthesis of Phorbol (B1677699) and its Analogues

The total synthesis of phorbol, the parent alcohol of Croton factor F1, represents a formidable challenge in organic chemistry due to its highly oxygenated and stereochemically complex tetracyclic tigliane (B1223011) skeleton. For many years, access to phorbol and its derivatives was limited to isolation from natural sources, primarily from the oil of the croton plant (Croton tiglium).

A landmark achievement in this field was the first practical and scalable total synthesis of (+)-phorbol. This nineteen-step synthesis provided a route to this complex natural product, opening avenues for the creation of novel analogues that are not accessible through natural isolation or semisynthesis. The synthesis was significant not only for its length and complexity but also for its potential to generate previously inaccessible phorbol derivatives for biological evaluation.

Semisynthetic Modifications of Natural Precursors

Given the complexity of the total synthesis of phorbol, semisynthetic modification of naturally derived precursors remains a vital and widely used approach for the preparation of this compound and its analogues. Phorbol, extracted from natural sources, serves as a versatile starting material for these modifications.

The synthesis of TPA from phorbol involves the selective esterification of the hydroxyl groups at the C12 and C13 positions. The reactivity of the hydroxyl groups on the phorbol skeleton generally follows the order C20 > C13 > C12, necessitating a strategic approach to achieve the desired substitution pattern. A common strategy involves the protection of the more reactive primary hydroxyl group at the C20 position, often as a trityl ether. With the C20 hydroxyl group protected, the C12 and C13 hydroxyl groups can be selectively acylated. To synthesize TPA, the C12 hydroxyl group is esterified with tetradecanoic acid (myristic acid), and the C13 hydroxyl group is acetylated. Subsequent deprotection of the C20 hydroxyl group yields the final product, 12-O-Tetradecanoylphorbol-13-acetate.

This semisynthetic route allows for the introduction of a wide variety of ester groups at the C12 and C13 positions, enabling the creation of a diverse library of phorbol ester analogues for SAR studies.

Rational Design of this compound Derivatives and Analogues

The rational design of this compound derivatives and analogues is guided by an understanding of the phorbol ester pharmacophore, which defines the key structural features required for binding to and activation of PKC. This pharmacophore consists of the C4, C9, and C20 hydroxyl groups, which are believed to mimic the glycerol (B35011) backbone of diacylglycerol (DAG), the endogenous activator of PKC. The ester groups at the C12 and C13 positions are thought to occupy the same regions as the fatty acid chains of DAG, contributing to the lipophilicity of the molecule and its interaction with the cell membrane.

Based on this model, researchers have designed and synthesized novel analogues with modified properties. The goal of these rational design strategies is often to create compounds with improved therapeutic profiles, such as enhanced selectivity for specific PKC isozymes, reduced tumor-promoting activity, or improved pharmacokinetic properties.

For example, modifications to the ester chains at the C12 and C13 positions have been explored to modulate the biological activity and lipophilicity of the resulting compounds. Additionally, the synthesis of simplified analogues that retain the key pharmacophoric elements of the phorbol skeleton but are easier to synthesize has been an area of active research. These rationally designed molecules are crucial tools for dissecting the complex signaling pathways mediated by PKC and for developing new therapeutic agents that target this important enzyme family.

Elucidating Structure-Activity Relationships for Specific Biological Endpoints

The biological activities of phorbol esters are highly dependent on their specific chemical structures. Elucidating the structure-activity relationships (SAR) for these compounds is essential for understanding their mechanism of action and for the design of new analogues with desired biological profiles.

The nature and position of the ester groups on the phorbol skeleton play a critical role in determining the biological potency of these compounds. The length and degree of unsaturation of the fatty acid chains at the C12 and C13 positions have a profound impact on their ability to activate PKC and elicit downstream biological effects.

Generally, a long-chain ester at the C12 position and a short-chain ester at the C13 position, as seen in TPA, result in high potency. The lipophilicity conferred by the long fatty acid chain is thought to be crucial for the interaction of the molecule with the cell membrane, where PKC is activated.

The following table summarizes the relative potencies of various phorbol esters with different esterification patterns, illustrating the importance of the C12 and C13 substituents.

| Compound | R1 (C12-Ester) | R2 (C13-Ester) | Relative Potency |

| Phorbol | -H | -H | Inactive |

| Phorbol-13-acetate | -H | -Acetyl | Weak |

| Phorbol-12,13-diacetate | -Acetyl | -Acetyl | Moderate |

| Phorbol-12,13-dibutyrate (B8117905) | -Butyryl | -Butyryl | Potent |

| Phorbol-12,13-didecanoate | -Decanoyl | -Decanoyl | Very Potent |

| This compound (TPA) | -Tetradecanoyl | -Acetyl | Very Potent |

This table is a representative summary based on general findings in the literature; specific potencies can vary depending on the biological assay.

The hydroxyl groups on the phorbol backbone and the stereochemistry of the molecule are also critical determinants of its biological activity. The C4, C9, and C20 hydroxyl groups are essential components of the pharmacophore and are involved in hydrogen bonding interactions with the C1 domain of PKC. Modification or removal of these hydroxyl groups can significantly reduce or abolish the biological activity of the phorbol ester.

The stereochemistry of the phorbol skeleton is also crucial. The natural (+)-phorbol enantiomer is biologically active, while its synthetic mirror image, (-)-phorbol, is inactive. This stereoselectivity highlights the specific three-dimensional arrangement of functional groups required for effective binding to the PKC receptor. Epimerization at certain stereocenters, such as at the C4 position, can also lead to a loss of activity, further emphasizing the strict stereochemical requirements for the biological function of phorbol esters.

Computational methods, particularly molecular docking, have become invaluable tools for understanding the SAR of this compound and its analogues at the atomic level. These approaches allow researchers to model the interaction between phorbol esters and their binding site on the C1 domain of PKC.

Molecular docking studies have revealed that TPA binds to a hydrophilic cleft on the surface of the C1 domain. The polar head group of the phorbol skeleton forms a network of hydrogen bonds with amino acid residues and a water molecule within the binding site. Specifically, the C3-carbonyl, C4-hydroxyl, C9-hydroxyl, and C20-hydroxyl groups of the phorbol moiety have been identified as key hydrogen bond donors and acceptors.

The long tetradecanoyl chain at the C12 position and the acetyl group at the C13 position are oriented towards the hydrophobic exterior of the binding cleft, where they are believed to interact with the lipid membrane. This orientation facilitates the anchoring of the PKC-TPA complex to the cell membrane, a critical step in the activation of the enzyme.

These computational models provide a structural basis for the observed SAR of phorbol esters and are instrumental in the rational design of new PKC modulators with tailored properties.

Advanced Research Models and Methodologies for Croton Factor F1 Studies

Cell Culture Models for In Vitro Investigations

In vitro studies are fundamental to elucidating the direct effects of Croton factor F1 on various cell types. These models provide a controlled environment to study cellular responses, minimizing the complex systemic variables present in whole organisms.

Cancer Cell Lines: A diverse panel of cancer cell lines is frequently employed to evaluate the antiproliferative and cytotoxic properties of compounds. For instance, studies on extracts from Croton species have utilized cell lines such as A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). nih.gov The use of these lines allows for the assessment of a compound's activity against different cancer types. Comparing the effects on cancerous cells to those on non-cancerous cell lines, such as the Vero cell line (kidney epithelial cells from an African green monkey), helps in determining the selectivity of the compound. nih.gov Furthermore, specialized cancer cell lines like the human melanoma cell line SK-MEL-147 are used to investigate the specific antiproliferative activity of compounds isolated from Croton species. nih.gov The availability of human adrenocortical carcinoma (ACC) cell lines, such as MUC-1 and NCI-H295, provides crucial models for studying adrenal cancers. mdpi.com

Primary Cells: Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. researchgate.net They retain many of their in vivo functions and express targets at endogenous levels. researchgate.net The use of primary cells, including those derived from tumors, is valuable for studying drug metabolism and toxicity. researchgate.net However, the limited availability and lifespan of primary cells can present challenges for high-throughput screening. researchgate.net Comparing cancer cells with matched normal cells from the same donor is a powerful approach to identify cancer-specific vulnerabilities. atcc.org

Neuronal Cells: The study of neuroactive compounds often involves the use of neuronal cell models. nih.gov Since mature neurons are post-mitotic, immortalized cell lines derived from neuronal tumors, such as the SH-SY5Y neuroblastoma cell line, are commonly used. nih.gov These cells can be differentiated to exhibit a more neuron-like phenotype. nih.gov Primary neuronal cultures, established from nervous system tissue, provide a model that more closely mimics the in vivo state but are more challenging to maintain. thermofisher.comnih.gov Methods for purifying immature neuronal cells from neural stem cell progeny are also being developed to provide defined neuronal populations for research. plos.org

| Cell Line | Cell Type | Origin | Application in this compound Related Research |

|---|---|---|---|

| A549 | Lung Carcinoma | Human | Screening for antiproliferative activity. nih.gov |

| Caco-2 | Colorectal Adenocarcinoma | Human | Evaluating cytotoxicity and antiproliferative effects. nih.gov |

| HeLa | Cervical Cancer | Human | Assessing anticancer properties. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Human | Investigating effects on breast cancer cells. nih.gov |

| Vero | Kidney Epithelial | African Green Monkey | Serving as a non-cancerous control to determine selectivity. nih.gov |

| SK-MEL-147 | Melanoma | Human | Studying antiproliferative activity against melanoma. nih.gov |

| SH-SY5Y | Neuroblastoma | Human | Modeling neuronal responses to compounds. nih.gov |

Biochemical Assays for Enzyme Activity and Protein Function

Biochemical assays are crucial for determining how this compound interacts with specific molecular targets, particularly enzymes and other proteins. These assays measure the rate of enzymatic reactions and can elucidate the mechanism of inhibition or activation. nih.gov

Enzyme Activity Assays: These assays are designed to measure the catalytic activity of a specific enzyme in the presence and absence of a test compound. nih.gov For example, the activity of ATP synthase can be determined using a microplate assay that measures the decrease in absorbance at 340 nm as ATP is converted to ADP, a reaction coupled to the oxidation of NADH. abcam.com Various assay kits are commercially available for a wide range of enzymes, including kinases, phosphatases, and proteases, and often utilize colorimetric, fluorometric, or luminescent detection methods. biocompare.com

Protein-Ligand Binding Assays: Techniques like protein footprinting mass spectrometry can map the binding interface between a compound and its protein target. This method has been used to define the binding pocket of crotonylated histone H3 on the BAF chromatin remodeling complex. acs.org Such studies provide detailed structural insights into the interaction, revealing how the compound influences protein conformation and function.

Caspase Activity Assays: To investigate if a compound induces apoptosis (programmed cell death), assays measuring the activity of caspases, key enzymes in the apoptotic pathway, are employed. For instance, the Caspase-Glo® 3/7 assay can be used to determine if treatment with a compound leads to the activation of caspase-3 and caspase-7 in cancer cells. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of this compound on gene expression and for validating the role of specific genes in its mechanism of action.

Gene Expression Analysis: The impact of a compound on cellular function is often mediated through changes in gene expression. Techniques like quantitative real-time PCR (qPCR) and microarray analysis can be used to measure changes in the transcript levels of specific genes or across the entire genome in response to treatment. plos.orgehu.eus Studies on transcription factors like HNF1α, HNF4α, and HNF6 have utilized chromatin immunoprecipitation combined with promoter microarrays to identify the genes they regulate in different tissues. nih.gov

siRNA/CRISPR Applications: To confirm that the effect of a compound is mediated through a specific protein, its expression can be knocked down or knocked out. Small interfering RNA (siRNA) can be used to temporarily reduce the expression of a target gene. crisprtx.com For permanent gene disruption, the CRISPR/Cas9 system is a powerful tool for gene editing. nih.gove-jmd.org This technology can be used to create cell lines lacking a specific gene, which can then be used to test if the cells are still responsive to the compound. e-jmd.orgnih.gov The CROTON (CRISPR Outcomes Through cONvolutional neural networks) framework is a deep learning model that can predict CRISPR/Cas9 editing outcomes. nih.gov

| Technique | Description | Application in this compound Related Research |

|---|---|---|

| Quantitative Real-Time PCR (qPCR) | Measures the amount of a specific RNA, allowing for quantification of gene expression. | To determine if this compound alters the expression of specific target genes. |

| Microarray Analysis | Allows for the simultaneous measurement of the expression levels of thousands of genes. plos.org | To obtain a global view of the changes in gene expression induced by this compound. |

| siRNA (Small Interfering RNA) | Induces transient knockdown of a specific gene's expression. crisprtx.com | To validate if the biological activity of this compound is dependent on a particular protein. |

| CRISPR/Cas9 | A gene-editing tool that allows for the permanent knockout of a specific gene. nih.gove-jmd.org | To create knockout cell lines to definitively test the role of a protein in the mechanism of action of this compound. |

Proteomic and Metabolomic Profiling in Response to this compound

Proteomics and metabolomics provide a global view of the changes occurring in a cell at the protein and metabolite levels, respectively, in response to a compound.

Proteomic Profiling: This involves the large-scale study of proteins. Techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify thousands of proteins in a sample. nih.govfrontiersin.org This can reveal changes in protein expression or post-translational modifications, such as crotonylation, in response to treatment. nih.govfrontiersin.org For example, quantitative proteomic analysis has been used to identify host proteins that interact with viral proteins during dengue infection. nih.gov

Metabolomic Profiling: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful tool for this purpose. nih.gov Metabolomic strategies can be used to identify the bioactive compounds in a complex extract and to understand the metabolic pathways affected by a compound. nih.gov For example, metabolomics has been used to study the effect of the transcription factor NOR-like1 on flavonoid content in tomatoes. mdpi.com

Advanced Microscopy and Imaging Techniques for Cellular Localization and Dynamics

Advanced microscopy techniques are invaluable for visualizing the subcellular localization of a compound and its effects on cellular structures and dynamic processes.

Fluorescence Microscopy: This technique can be used to visualize the localization of fluorescently labeled compounds or proteins within a cell. It is also used to observe morphological changes in cells, such as those associated with apoptosis.

Confocal Microscopy: This provides higher resolution images than standard fluorescence microscopy and allows for the 3D reconstruction of cells.

Polarized Light Microscopy (PLM): PLM can be used to study the structure of certain formulations and materials. researchgate.net

Live-Cell Imaging: This allows for the observation of dynamic cellular processes in real-time. For example, it can be used to track the movement of proteins or organelles in response to a compound. The binding of PECAM-1, a cell adhesion molecule, has been studied using such techniques to understand its role in inflammation. nih.gov

Comparative Analysis with Other Croton Metabolites and Natural Products

Distinguishing Croton Factor F1 from Other Phorbol (B1677699) Esters in Croton tiglium (e.g., TPA, PDB)

Phorbol esters, including those found in Croton tiglium, are structurally diverse due to variations in the esterification of the phorbol backbone, particularly at the C12 and C13 positions wikipedia.orgebi.ac.uknih.gov. The most extensively studied phorbol esters are 12-O-tetradecanoylphorbol-13-acetate (TPA, also known as PMA) and phorbol-12,13-dibutyrate (B8117905) (PDBu) wikipedia.orgontosight.ai.

TPA (Phorbol-12-myristate-13-acetate): TPA is a potent tumor promoter and a widely used research tool for activating protein kinase C (PKC) wikipedia.orgnih.gov. It is characterized by a tetradecanoyl (myristate) group at the C12 position and an acetate (B1210297) group at the C13 position of the phorbol core nih.gov. Its potent biological activity is attributed to its structure, particularly the 4β-configuration and the ester moieties scbt.comnih.gov.

PDBu (Phorbol-12,13-dibutyrate): PDBu is another synthetic phorbol ester, a butyric acid ester of phorbol, commonly used as a PKC activator ontosight.ainih.govmedchemexpress.com. It is often employed in studies requiring higher solubility in aqueous solutions compared to other phorbol compounds scbt.com. While structurally similar to TPA, the butyrate (B1204436) ester groups at C12 and C13 confer slightly different properties, making it moderately active as a tumor promoter compared to PMA scbt.com.

This compound, as a phorbol ester, would share the core tigliane (B1223011) diterpenoid structure with TPA and PDBu. However, the specific ester side chains at the C12 and C13 positions, or potential modifications at other positions, would differentiate it from TPA and PDBu. These structural variations are known to significantly influence the potency and specificity of their biological activities, including PKC activation and tumor-promoting effects scbt.comnih.gov. For instance, the beta-stereochemistry at position 12 of the phorbol skeleton is crucial for optimal activity, and modifications to the fatty acid residues modulate promoting activity scbt.comnih.gov.

Comparison of Biological Activities and Mechanisms with Non-Phorbol Ester Compounds from Croton Species

Croton species are rich sources of various secondary metabolites beyond phorbol esters, including flavonoids, alkaloids, terpenoids, and fatty acids, many of which exhibit significant biological activities nih.govscielo.brresearchgate.netpsmjournals.org.

Alkaloids: Croton species also contain active alkaloids nih.govscielo.brresearchgate.netpsmjournals.org. These compounds are known for a wide range of pharmacological effects, including antimicrobial, anti-HIV, and analgesic activities researchgate.netresearchgate.netoup.com. Their mechanisms of action are diverse, often involving interactions with neurotransmitter systems or enzymatic pathways, distinct from the PKC-mediated signaling of phorbol esters.

Terpenoids: Beyond phorbol esters (which are diterpenoids), Croton species are abundant in other types of terpenoids, such as clerodanes, kauranes, and pimaranes nih.govscielo.brresearchgate.netucl.ac.be. These terpenoids exhibit a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antifungal, and acetylcholinesterase inhibitory properties nih.govresearchgate.netucl.ac.be. For example, certain tigliane diterpenoids from C. tiglium seeds have shown potent cytotoxic activity against cancer cell lines mdpi.com. The mechanisms of these terpenoids can vary widely, involving direct cytotoxicity, enzyme inhibition, or modulation of specific cellular pathways, differing from the primary PKC activation by phorbol esters.

In essence, while phorbol esters like this compound primarily target PKC, other Croton metabolites engage different cellular pathways, offering a broader spectrum of biological effects such as antioxidant, antimicrobial, and diverse cytotoxic activities.

Synergistic and Antagonistic Effects of Compound Combinations

Research suggests that combinations of compounds from Croton species, or Croton extracts with other agents, can lead to synergistic or antagonistic effects. Phorbol esters, in general, have been noted for their potential to enhance the activity of other compounds.

Phorbol Esters with Other Compounds: Phorbol esters, like TPA, have been shown to synergistically enhance the activation of protein kinase C (PKC) when combined with other signaling molecules, such as all-trans retinoic acid (RA) nih.gov. This synergy suggests that different compounds can modulate the same or related cellular pathways, leading to amplified responses. Furthermore, phorbol esters could potentially be combined with other botanical pesticides that target different molecular mechanisms, potentially resulting in synergistic efficacy and allowing for reduced individual component doses nih.gov.

Synergistic Effects in Croton Extracts: Studies on Croton species have indicated that the antiproliferative activity of extracts might be due to a synergistic combination of different classes of compounds, such as flavonoids and diterpenes nih.gov. This suggests that the complex mixture of metabolites within Croton species can act in concert to produce enhanced biological outcomes.

Antiallergic Effects: In studies involving phorbol ester-rich fractions, stronger antiallergic activity was observed compared to pure compounds, suggesting a synergistic effect among the phorbol esters within the mixture mdpi.com.

While specific documented synergistic or antagonistic effects involving this compound directly are not detailed in the provided search results, the general understanding of phorbol ester chemistry and the complex nature of Croton species' secondary metabolites points to a high likelihood of such interactions. These interactions could involve enhanced potency, altered mechanisms of action, or modulation of cellular responses when this compound is present alongside other Croton metabolites or external agents.

Perspectives and Future Directions in Croton Factor F1 Research

Elucidating Novel Biological Functions and Molecular Targets

While Protein Kinase C (PKC) remains the primary and most studied target of Croton factor F1 and other phorbol (B1677699) esters, the future of research lies in identifying and characterizing other molecular interactors and downstream signaling pathways. The diverse cellular responses elicited by phorbol esters suggest that their biological functions may extend beyond canonical PKC activation. embopress.org

Future investigations are expected to focus on:

PKC Isoform Specificity: There is a pressing need to understand how this compound differentially interacts with various PKC isoforms (e.g., conventional, novel, atypical). tci-thaijo.orgbohrium.com Research indicates that different isoforms can have opposing effects, and dissecting these specific interactions is crucial for interpreting cellular outcomes. bbk.ac.uk

Non-PKC "Phorboloid" Receptors: Evidence suggests the existence of other C1 domain-containing proteins that bind phorbol esters, such as chimaerins, Ras guanyl-releasing proteins (RasGRPs), and Munc13. embopress.org These proteins are involved in distinct signaling pathways, including Rac/Cdc42 regulation and Ras activation, which could explain some of the non-PKC mediated effects of this compound. embopress.org

Pathway Crosstalk: Recent studies have highlighted a novel link between phorbol ester activity, macropinocytosis, and the canonical Wnt signaling pathway. nih.govelifesciences.org Future work will likely aim to identify the specific molecular nodes where these pathways intersect, offering new insights into processes like embryonic development and cancer progression. elifesciences.org

Unbiased Target Identification: Proteomic approaches, such as thermal proteome profiling (TPP) and affinity-based probes, can be employed to systematically identify novel binding partners of this compound within the cell, moving beyond hypothesis-driven investigation of known phorboloid receptors.

Table 1: Potential Molecular Targets and Pathways for Future Investigation

| Target/Pathway | Known Association with Phorbol Esters | Potential Research Direction |

|---|---|---|

| PKC Isoforms (e.g., PKCδ, PKCε) | Phorbol esters are potent pan-PKC activators. ms-editions.clpsu.edu | Develop isoform-specific reporters and modulators to dissect the distinct roles of each isoform in response to this compound. bohrium.com |

| Chimaerins | DAG-responsive Rac-GAP proteins that bind phorbol esters. embopress.org | Investigate the role of this compound in modulating chimaerin activity and its impact on cytoskeletal dynamics and neurite outgrowth. embopress.org |

| RasGRPs | Guanine nucleotide exchange factors for Ras, activated by DAG and phorbol esters. embopress.org | Explore how this compound-mediated RasGRP activation contributes to cell proliferation and differentiation independently of or in concert with PKC. |

| Wnt Signaling Pathway | Phorbol esters synergize with Wnt signaling, an effect blocked by macropinocytosis inhibitors. nih.govelifesciences.org | Identify the molecular link between phorbol ester-induced macropinocytosis and the stabilization of β-catenin. elifesciences.org |

Application of Advanced Omics Technologies (e.g., Single-Cell Omics)

The heterogeneity of cellular responses to phorbol esters presents a significant challenge. Bulk analysis methods average out these differences, potentially obscuring critical, cell-specific functions. The application of single-cell omics technologies is a crucial future direction to deconstruct this complexity. springermedizin.de

Single-Cell ATAC-seq (scATAC-seq): This technique maps chromatin accessibility at the single-cell level, providing insights into the cis-regulatory elements (like enhancers and promoters) that become active upon stimulation. biorxiv.org Applying scATAC-seq can help build gene regulatory networks (GRNs) to understand how this compound initiates transcriptional programs in different cell types over time. researchgate.net

Multi-Omics Integration: The combination of single-cell transcriptomics, epigenomics, and proteomics will provide an unprecedented, high-resolution view of cellular responses. researchgate.net For instance, combining scRNA-seq with scATAC-seq can directly link changes in chromatin accessibility to gene expression in the same cell, offering powerful insights into the regulatory logic of this compound's action. biorxiv.org These approaches have been used to study cellular responses to phorbol myristate acetate (B1210297) (PMA), a related phorbol ester, revealing time-dependent changes in chromatin and gene expression within minutes of stimulation. researchgate.netbiorxiv.org

Development of Chemical Probes and Modulators for Basic Research

To precisely dissect the functions of this compound and its targets, the development of sophisticated chemical biology tools is essential.

Activity-Based Probes (ABPs): Designing ABPs based on the phorbol scaffold could enable the specific labeling and identification of active phorboloid-binding proteins in their native cellular environment. This would help confirm new targets and assess the engagement of known targets like PKC isoforms under various conditions.

Photo-affinity Labels: Incorporating a photoreactive group and a reporter tag (like biotin (B1667282) or a fluorophore) onto the this compound structure would allow for covalent cross-linking to binding partners upon UV irradiation. Subsequent purification and mass spectrometry analysis can then identify both strong and transient interactors.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs can help map the structural determinants for binding to different targets. researchgate.net For example, modifying the ester groups at the C12, C13, and C20 positions has been shown to dramatically alter activity. researchgate.net Such studies can lead to the creation of modulators that are selective for specific PKC isoforms or other phorboloid receptors, providing more refined tools for basic research than broad-acting compounds like this compound.

Integration with Systems Biology Approaches to Model Cellular Responses

The complex, multi-faceted signaling networks activated by this compound are ideal subjects for systems biology and computational modeling. mdpi.comresearchgate.net These approaches can integrate diverse experimental data to simulate and predict cellular behavior.

Future research should focus on:

Developing Mechanistic Models: Constructing ordinary differential equation (ODE)-based models of the signaling pathways affected by this compound. Such models, incorporating kinetic parameters of protein-protein interactions and enzyme activities, can help simulate the dynamics of the network (e.g., the NF-κB pathway) in response to PKC activation. mdpi.com

Integrating Multi-Omics Data: Using data from transcriptomic, proteomic, and epigenomic experiments to build and constrain more comprehensive and accurate computational models. For example, scRNA-seq data can inform the state of individual cells in agent-based models (ABMs), which simulate the behavior of single cells and their interactions.

Exploration of Ecological and Evolutionary Roles (e.g., Allelopathy)

The potent bioactivity of this compound suggests it plays a significant ecological role for the Croton tiglium plant. Phorbol esters are recognized as secondary metabolites that contribute to plant defense. ms-editions.clmdpi.com

Future research directions include:

Allelopathy: Investigating the allelopathic properties of this compound, which is its ability to inhibit the growth of neighboring plants. ms-editions.cl Many plants in the Euphorbiaceae family exhibit allelopathic activity, which helps them compete for resources. plantarchives.orgeurekaselect.com Quantifying the effect of purified this compound on the germination and growth of competing plant species would clarify its role in shaping plant communities. innovareacademics.in

Herbivore and Pathogen Defense: Phorbol esters are known to be toxic and irritant compounds that deter feeding by insects and other herbivores. psu.edumdpi.com Detailed studies could explore the specific effects of this compound on the behavior, development, and mortality of specialist versus generalist herbivores. Its known antimicrobial activities also suggest a role in defending against bacterial and fungal pathogens. tci-thaijo.org

Evolutionary Context: Examining the biosynthesis and distribution of phorbol esters across the Croton genus and the wider Euphorbiaceae family can provide insights into the evolution of these chemical defenses. mdpi.comfrontiersin.org Understanding why plants produce such metabolically expensive and highly toxic compounds is a fundamental question in chemical ecology.

Addressing Research Gaps in Mechanism of Action

Despite decades of research, significant gaps remain in our understanding of how this compound and related phorbol esters exert their effects. A key challenge is to move beyond attributing all effects solely to PKC activation. embopress.org

Key research gaps to be addressed include:

The Downstream Conundrum: While PKC activation is the primary event, the link to specific downstream substrates and ultimate cellular phenotypes is often unclear. For many cellular responses, it has been difficult to demonstrate the specific function of a single PKC isoform in vivo. bohrium.com A major goal is the systematic identification of the direct substrates phosphorylated by specific PKC isoforms following stimulation with this compound.

Tumor Promotion vs. Anti-Cancer Activity: The paradox of phorbol esters acting as both tumor promoters and, in some contexts, anti-cancer agents remains a major puzzle. psu.eduresearchgate.net It is hypothesized that this duality depends on the specific PKC isoforms activated, the cellular context, and dosage. tci-thaijo.orgmdpi.com Future research must clarify the precise mechanisms that dictate these opposing outcomes.

In Vivo Relevance of Non-PKC Targets: While non-PKC targets like RasGRPs and chimaerins are known to bind phorbol esters in vitro, their physiological relevance in mediating the effects of compounds like this compound in a whole organism is not well established. embopress.org Developing genetic models (e.g., knockout or knock-in mice) for these targets would be a definitive way to probe their contribution.

Table 2: Summary of Key Research Gaps and Future Questions

| Research Gap | Central Question | Proposed Experimental Approach |

|---|---|---|

| PKC Isoform Specificity | Which specific PKC isoforms mediate the various cellular effects of this compound? | Isoform-specific knockout/knockdown, development of isoform-selective chemical probes, phosphoproteomics. bohrium.com |

| The Phorbol Ester Paradox | What determines whether this compound promotes proliferation or induces apoptosis/differentiation? | Single-cell analysis of cell fate decisions, systems biology modeling, comparative studies in different cell lines. psu.edu |

| Physiological Role of Non-PKC Targets | Do non-PKC phorboloid receptors (e.g., RasGRP, chimaerins) play a significant role in the overall biological response? | Generation and analysis of genetic knockout models for non-PKC targets, advanced proteomics to map interactomes. embopress.org |

| Ecological Function | What is the quantitative contribution of this compound to plant defense and allelopathy? | In-field ecological studies, herbivore feeding assays, co-culture experiments with competing plants. ms-editions.cleurekaselect.com |

Q & A

Q. What experimental protocols are recommended for isolating and characterizing Croton factor F1?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like HPLC or GC-MS for purification and structural identification. Characterization should include spectroscopic methods (NMR, IR) and mass spectrometry to confirm molecular structure . For reproducibility, document solvent ratios, column specifications, and instrument calibration parameters.

Q. How can researchers design initial bioactivity assays for this compound?

Methodological Answer: Start with in vitro assays targeting specific pathways (e.g., anti-inflammatory or cytotoxicity assays). Use cell lines relevant to the compound’s hypothesized function (e.g., RAW 264.7 macrophages for inflammation studies). Include positive and negative controls, and validate results via dose-response curves. Ensure statistical power by calculating sample sizes using tools like G*Power .

Q. What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE or OECD protocols). For in vivo studies, justify sample sizes to minimize harm and use randomization to reduce bias. For human cell lines, ensure informed consent and data anonymization .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer: Conduct a meta-analysis comparing variables such as dosage, solvent systems, and assay conditions. Use statistical tools (e.g., ANOVA or regression analysis) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., gene expression profiling alongside phenotypic assays) .

Q. What strategies optimize the integration of multi-omics data in studying this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment or STRING interaction networks). Validate hypotheses with CRISPR/Cas9 gene knockout models or chemical inhibitors. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

Methodological Answer: Use a rodent model with staggered dosing cohorts (e.g., 6-, 12-, and 18-month exposure periods). Monitor biomarkers (e.g., liver enzymes, histopathology) and employ mixed-effects models to account for individual variability. Include interim analyses to adjust protocols and mitigate attrition bias .

Methodological Frameworks for Data Analysis

Q. Which statistical models are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer:

Q. How to address batch variability in this compound synthesis?

Methodological Answer: Implement Quality-by-Design (QbD) principles. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Analyze batch consistency via PCA (Principal Component Analysis) of spectroscopic or chromatographic data .

Resource and Collaboration Guidance

Q. What repositories are recommended for sharing raw data on this compound?

Methodological Answer: Use discipline-specific repositories like ChEMBL (bioactivity data), MetaboLights (metabolomics), or Zenodo (general datasets). Include metadata compliant with MIAME (Microarray) or MIAPE (Proteomics) standards .

How to formulate a grant-worthy research question on this compound’s therapeutic potential?

Methodological Answer: Use the PICOT framework:

- P opulation: Target organism/cell type.

- I ntervention: Dose and delivery method of this compound.

- C omparison: Existing therapies or placebo.

- O utcome: Quantifiable endpoints (e.g., tumor size reduction).

- T imeframe: Study duration.

Align with funding priorities (e.g., NIH’s NCI for oncology) and emphasize innovation (e.g., novel targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.